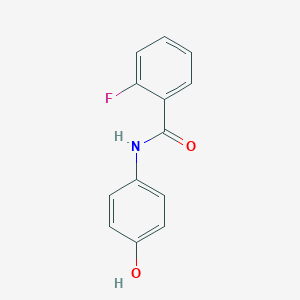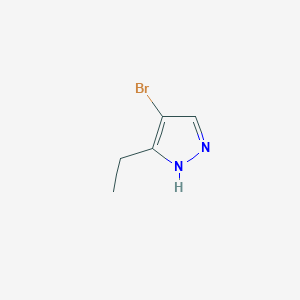
N-Boc-2-Azidoethylamin
Übersicht
Beschreibung
N-Boc-2-azidoethylamine, also known as tert-butyl N-(2-azidoethyl)carbamate, is an organic compound with the molecular formula C7H14N4O2 and a molecular weight of 186.22 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and an azido group (N3) on the second carbon atom. It is commonly used in organic synthesis as a building block for various chemical reactions and as a protecting group for amines .
Wissenschaftliche Forschungsanwendungen
N-Boc-2-azidoethylamine has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of various organic molecules, including peptides and drug candidates.
Medicinal Chemistry: Utilized in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic applications.
Material Science: Applied in the preparation of functional materials, such as polymers and dendrimers, through click chemistry reactions.
Wirkmechanismus
Target of Action
N-Boc-2-azidoethylamine is a research chemical used in organic synthesis and other chemical processes
Mode of Action
As a research chemical, it is likely used to modify other compounds or participate in chemical reactions during the synthesis process .
Biochemical Pathways
It’s known that the compound is used in organic synthesis, suggesting it may be involved in the creation or modification of other compounds .
Result of Action
As a research chemical, its effects would likely depend on the specific context of its use .
Action Environment
As with any chemical, factors such as temperature, ph, and the presence of other chemicals could potentially influence its behavior .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Boc-2-azidoethylamine can be synthesized through a multi-step process. One common method involves the reaction of 2-azidoethanol with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs at room temperature and yields the desired product with high efficiency .
Industrial Production Methods: In an industrial setting, the synthesis of N-Boc-2-azidoethylamine may involve the use of continuous flow reactors and solid acid catalysts to enhance efficiency and productivity. The use of environmentally benign solvents and catalysts, such as deep eutectic solvents (DES), is also explored to achieve sustainable and green chemistry practices .
Analyse Chemischer Reaktionen
Types of Reactions: N-Boc-2-azidoethylamine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
CuAAC Reactions: Copper(I) catalysts, such as copper sulfate (CuSO4) and sodium ascorbate, are commonly used in the presence of an alkyne to form triazoles.
Reduction Reactions: Triphenylphosphine (PPh3) in the presence of water or lithium aluminum hydride (LiAlH4) in anhydrous conditions are used to reduce the azido group to an amine.
Major Products:
Triazoles: Formed through CuAAC reactions.
Amines: Formed through reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
tert-butyl N-(2-azidoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O2/c1-7(2,3)13-6(12)9-4-5-10-11-8/h4-5H2,1-3H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZVCESAQNHHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624770 | |
| Record name | tert-Butyl (2-azidoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117861-38-8 | |
| Record name | tert-Butyl (2-azidoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B178677.png)







